N'-(2-Pyridinylmethylene)-2-furohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N’-(2-Pyridinylmethylene)-2-furohydrazide is a chemical compound that belongs to the class of hydrazones. Hydrazones are characterized by the presence of the functional group -C=N-NH-. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, coordination chemistry, and materials science. The structure of N’-(2-Pyridinylmethylene)-2-furohydrazide includes a pyridine ring and a furan ring, which contribute to its unique chemical properties.
Vorbereitungsmethoden
The synthesis of N’-(2-Pyridinylmethylene)-2-furohydrazide typically involves the condensation reaction between 2-pyridinecarboxaldehyde and 2-furoic hydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions. The general reaction scheme is as follows:
2-Pyridinecarboxaldehyde+2-Furoic hydrazide→N’-(2-Pyridinylmethylene)-2-furohydrazide+H2O
Analyse Chemischer Reaktionen
N’-(2-Pyridinylmethylene)-2-furohydrazide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazone group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like thiourea. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
N’-(2-Pyridinylmethylene)-2-furohydrazide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential antimicrobial and anticancer properties.
Coordination Chemistry: The compound acts as a ligand, forming complexes with transition metals, which are of interest for catalytic and electronic applications.
Materials Science: It is explored for its potential use in the development of new materials with unique electronic and optical properties.
Wirkmechanismus
The mechanism of action of N’-(2-Pyridinylmethylene)-2-furohydrazide involves its ability to form stable complexes with metal ions. These complexes can interact with biological molecules, leading to various biochemical effects. The molecular targets and pathways involved depend on the specific application, such as enzyme inhibition in medicinal chemistry or electron transfer in coordination chemistry.
Vergleich Mit ähnlichen Verbindungen
N’-(2-Pyridinylmethylene)-2-furohydrazide can be compared with other hydrazone compounds, such as:
N’-(2-Pyridinylmethylene)-2-quinolylhydrazone: Similar structure but with a quinoline ring instead of a furan ring.
N’-(2-Pyridinylmethylene)-8-quinolinamine: Contains an additional amine group on the quinoline ring.
The uniqueness of N’-(2-Pyridinylmethylene)-2-furohydrazide lies in its combination of the pyridine and furan rings, which impart distinct chemical properties and reactivity.
Eigenschaften
Molekularformel |
C11H9N3O2 |
---|---|
Molekulargewicht |
215.21 g/mol |
IUPAC-Name |
N-[(E)-pyridin-2-ylmethylideneamino]furan-2-carboxamide |
InChI |
InChI=1S/C11H9N3O2/c15-11(10-5-3-7-16-10)14-13-8-9-4-1-2-6-12-9/h1-8H,(H,14,15)/b13-8+ |
InChI-Schlüssel |
NKMKAANOLLHWLB-MDWZMJQESA-N |
Isomerische SMILES |
C1=CC=NC(=C1)/C=N/NC(=O)C2=CC=CO2 |
Kanonische SMILES |
C1=CC=NC(=C1)C=NNC(=O)C2=CC=CO2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.